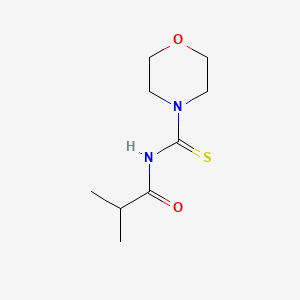![molecular formula C23H28N6O3 B5525027 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)
4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a part of a class of chemicals synthesized for various purposes, including medicinal applications. While specific studies on this exact compound are limited, research on related compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of compounds similar to 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine often involves multi-step chemical processes. For example, Abu‐Hashem et al. (2020) describe the synthesis of novel heterocyclic compounds, which could be comparable to the synthesis of the compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques like X-ray diffraction and NMR. Karczmarzyk and Malinka (2004) provide details on the crystal and molecular structures of similar compounds, which can give insights into the structural aspects of our compound of interest (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds are often explored in the context of their potential as medicinal agents. For instance, Gabriele et al. (2006) discuss the synthesis of derivatives through reactions that could be relevant to understanding the reactivity of 4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine (Gabriele et al., 2006).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding how this compound interacts in different environments. Studies like those conducted by Shawish et al. (2021) on s-triazine derivatives can provide a framework for analyzing the physical properties of related compounds (Shawish et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds and stability, are key to understanding the potential applications of this compound. Research on similar compounds, such as the work of Bauer et al. (1976) on isobenzofuran derivatives, can offer insights into the chemical behavior of the compound (Bauer et al., 1976).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Novel Heterocyclic Compounds Synthesis : A study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. The research highlights the utility of such compounds in pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral Activity : Another study synthesized imidazo[1,5-a]-1,3,5-triazine derivatives and tested them for their inhibitory effects on ortho- and paramyxoviruses, indicating the potential of such compounds in antiviral therapies (Golankiewicz, Januszczyk, Ikeda, Balzarini, & De Clercq, 1995).
Anti-Anoxic and Anti-Lipid Peroxidation : Novel 4-arylpyrimidine derivatives were synthesized and tested for their anti-anoxic (AA) activity and anti-lipid peroxidation (ALP) activities, suggesting their potential in cerebral protection (Kuno, Katsuta, Sakai, Ohkubo, Sugiyama, & Takasugi, 1992).
Antimicrobial Activity : Research on fused imidazolopyrimidines demonstrated their synthesis and evaluation for antimicrobial activity, highlighting the importance of structural analogs in combating microbial resistance (El-Kalyoubi, Agili, & Youssif, 2015).
Antioxidant Evaluation : A study on the synthesis and antioxidant evaluation of pyrazolopyridine derivatives sheds light on the role of such compounds in oxidative stress management (Gouda, 2012).
Eigenschaften
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c1-15-16(2)29(14-24-15)22-13-21(25-17(3)26-22)27-6-8-28(9-7-27)23(30)18-10-19(31-4)12-20(11-18)32-5/h10-14H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAXOUDNQMQHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)


![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B5524973.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)


![(4aS*,7aR*)-1-[(1R*,5S*,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5524990.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)
![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)

![5-bromo-2-hydroxy-N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)benzohydrazide](/img/structure/B5525033.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-(5-methyl-3-isoxazolyl)piperidine](/img/structure/B5525040.png)